molecular formula C26H26O6 B190029 Rocaglaol CAS No. 147059-46-9

Rocaglaol

Katalognummer B190029
CAS-Nummer: 147059-46-9
Molekulargewicht: 434.5 g/mol
InChI-Schlüssel: RRVZOJQBRVGMMK-HCBGRYSISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rocaglaol is a substance used for research and development purposes . It is not advised for medicinal, household, or other uses .


Synthesis Analysis

A synthetic analogue of Rocaglaol has been developed . The synthesis process involves the use of a dual-metal-catalyzed asymmetric allylation of benzofuran-3(2H)-one .


Molecular Structure Analysis

Rocaglaol is a type of flavagline, which are formed by the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety . It has a molecular formula of C26H26O6 and a molecular weight of 434.48 .


Chemical Reactions Analysis

Flavaglines, including Rocaglaol, are formed by the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety . Rocagloic acid is a biosynthetic precursor from which aglafoline- and rocaglamide-type cyclopentabenzofurans can be derived, while those of the rocaglaol-type are the result of decarboxylation .


Physical And Chemical Properties Analysis

Rocaglaol is a powder with a molecular formula of C26H26O6 and a molecular weight of 434.48 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Wissenschaftliche Forschungsanwendungen

Phytochemistry

  • Summary of the application : Rocaglaol is a type of flavagline, a group of highly bioactive flavolignans from Aglaia species (Meliaceae). These compounds are formed by the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety .
  • Methods of application or experimental procedures : The formation of the basic skeleton of rocaglaol involves the use of rocagloic acid as a biosynthetic precursor. The rocaglaol-type compounds are the result of decarboxylation .
  • Results or outcomes : The study revealed characteristic substitution trends which contribute as chemical markers to natural delimitation and grouping of taxonomically problematic Aglaia species .

Anticancer Research

  • Summary of the application : Preliminary studies on the anticancer activity of rocaglaol have shown the pronounced influence of its stereoisomers .
  • Methods of application or experimental procedures : The concise synthesis of rocaglaol is furnished in a stereodivergent manner, following a uniform synthetic route and using the same set of starting materials .
  • Results or outcomes : The study reveals the pronounced influence of the stereoisomers of rocaglaol on its anticancer activity .

Insecticidal Activity

  • Summary of the application : Rocaglaol, as a type of flavagline, has been found to have high insecticidal activity, comparable with that of the well-known natural insecticide azadirachtin .
  • Methods of application or experimental procedures : Comparative feeding experiments were conducted to understand the structure–activity relationships and exhibited different substitutions of the cyclopentane ring essential for insecticidal activity .
  • Results or outcomes : The study revealed that certain structural prerequisites are essential for the insecticidal activity of rocaglaol .

Antiviral Activity

  • Summary of the application : Rocaglaol derivatives have been found to have antiviral effects .
  • Methods of application or experimental procedures : The biological properties of rocaglaol derivatives can be attributed to their unusual structures and their ability to act as inhibitors of the eukaryotic translation initiation factor 4A (eIF4A), affecting protein translation .
  • Results or outcomes : The study provided an update on the recently reported phytochemical constituents of Aglaia species, focusing on rocaglaol derivatives, and their antiviral activities .

Antifungal Activity

  • Summary of the application : Rocaglaol, as a type of flavagline, has been found to have antifungal properties .
  • Methods of application or experimental procedures : Comparative feeding experiments were conducted to understand the structure–activity relationships and exhibited different substitutions of the cyclopentane ring essential for antifungal activity .
  • Results or outcomes : The study revealed that certain structural prerequisites are essential for the antifungal activity of rocaglaol .

Antiprotozoal Activity

  • Summary of the application : Rocaglaol derivatives have been found to have antiprotozoal effects .
  • Methods of application or experimental procedures : The biological properties of rocaglaol derivatives can be attributed to their unusual structures and their ability to act as inhibitors of the eukaryotic translation initiation factor 4A (eIF4A), affecting protein translation .
  • Results or outcomes : The study provided an update on the recently reported phytochemical constituents of Aglaia species, focusing on rocaglaol derivatives, and their antiprotozoal activities .

Safety And Hazards

Rocaglaol is for R&D use only and is not advised for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Recent research has focused on the stereodivergent total synthesis of Rocaglaol . This research has led to the development of a dual-metal-catalyzed asymmetric allylation of benzofuran-3(2H)-one, which has enabled the synthesis of eight stereoisomers of Rocaglaol . This research is expected to contribute to the understanding of the structure-activity relationships of Rocaglaol .

Eigenschaften

IUPAC Name

(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O6/c1-29-18-11-9-17(10-12-18)26-20(16-7-5-4-6-8-16)15-23(27)25(26,28)24-21(31-3)13-19(30-2)14-22(24)32-26/h4-14,20,23,27-28H,15H2,1-3H3/t20-,23+,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVZOJQBRVGMMK-HCBGRYSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23[C@@H](C[C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rocaglaol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rocaglaol
Reactant of Route 2
Rocaglaol
Reactant of Route 3
Rocaglaol
Reactant of Route 4
Rocaglaol
Reactant of Route 5
Rocaglaol
Reactant of Route 6
Rocaglaol

Citations

For This Compound
331
Citations
Q Mi, BN Su, H Chai, GA Cordell… - Anticancer …, 2006 - ar.iiarjournals.org
… treated with rocaglaol underwent apoptosis. In order to determine whether rocaglaol-induced … Rocaglaol treatment induced Bax expression through 12 to 72 h of exposure, while Bcl-xl …
Number of citations: 33 ar.iiarjournals.org
Y Xu, H Wang, Z Yang, Y Zhou, Y Liu, X Feng - Chem, 2022 - cell.com
… We found that rocaglaol 1 and 1-epi-rocaglaol 10 display excellent cytotoxicity, with IC50 … , rocaglaol 1 shows a 4to 5-fold increase in potency in comparison with 1-epi-rocaglaol 10. …
Number of citations: 34 www.cell.com
F Thuaud, Y Bernard, G Turkeri, R Dirr… - Journal of medicinal …, 2009 - ACS Publications
Flavaglines constitute a family of natural anticancer compounds. We present here 3 (FL3), the first synthetic flavagline that inhibits cell proliferation and viability (IC 50 ≈ 1 nM) at lower …
Number of citations: 110 pubs.acs.org
HJ Yang, YN Li, C Yan, J Yang, YR Zeng, P Yi, YM Li… - Fitoterapia, 2021 - Elsevier
… Thus, a multitude of rocaglaol derivatives were synthesized and their medicinal … rocaglaol derivatives were never reported. In this paper, isolation and structure modification of rocaglaol …
Number of citations: 6 www.sciencedirect.com
T Fahrig, I Gerlach, E Horvath - Molecular pharmacology, 2005 - ASPET
Many acute and chronic neurodegenerative diseases are characterized by a localized inflammatory response and constitutive activation of the transcription factors nuclear factor-κB (NF-…
Number of citations: 69 molpharm.aspetjournals.org
Y Li, J Qiu, P Yi, J Yang, W Gu, Y Li, C Yuan, X Hao - Bioorganic Chemistry, 2022 - Elsevier
… Rocaglaol (1) with fewer chiral centers showed the best cytotoxicity against HCT116 cells. … of rocaglaol is of great value. Herein, we report the synthesis of 60 novel rocaglaol derivatives …
Number of citations: 4 www.sciencedirect.com
X Yang, X Wu, X Wu, L Huang, J Song… - Drug Design …, 2022 - Taylor & Francis
… There were two steps required to synthesize MQ-16:1 Rocaglaol was synthesized according to our previous procedure.Then To a solution of rocaglaol (30 mg, 0.065 mmol) in 2 mL …
Number of citations: 1 www.tandfonline.com
H Kato‐Noguchi, M Suzuki, K Noguchi… - Chemistry & …, 2016 - Wiley Online Library
… and identified by spectral data as rocaglaol. Rocaglaol inhibited the growth of garden cress … The inhibitory activity of rocaglaol on the weed species, E. crus-galli, was much greater than …
Number of citations: 42 onlinelibrary.wiley.com
L Pan, UM Acuña, J Li, N Jena, TN Ninh… - Journal of natural …, 2013 - ACS Publications
… dereplication procedure, which revealed the presence of four rocaglaol derivatives (9–12). In addition… Further fractionation on this extract led to the purification of six additional rocaglaol …
Number of citations: 71 pubs.acs.org
K Thede, N Diedrichs, JP Ragot - Organic letters, 2004 - ACS Publications
An intramolecular hydroxy epoxide opening was used to access the cyclopenta[b]benzofuran ring system of the natural product rocaglaol (2). Our route allowed the stereocontrolled …
Number of citations: 49 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.